Anticancer agent 211

mitotic arrest apoptosis colon cancer

AK301 is a piperazine-based selective tubulin polymerization inhibitor that binds the colchicine site on β-tubulin in a novel orientation (hydrogen bonds with Asn-101, chloride in hydrophobic pocket). Unlike classical destabilizers, it slows but does not abolish microtubule growth, inducing significantly higher post-arrest p53-dependent apoptosis (P<0.0001 vs colchicine/vincristine/BI 2536). It is the most potent TNF-sensitizing microtubule agent (increases TNFR1 surface expression) and selectively targets APC-mutant colonocytes. Includes inactive regioisomer AK302 as built-in control. Ideal for mitotic arrest-apoptosis transition studies, immune therapy augmentation, and genotype-selective cancer research.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
CAS No. 314022-97-4
Cat. No. B1664480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 211
CAS314022-97-4
Synonyms(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone
AK301 compound
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3
InChIKeyUTBDVNWZTNDVJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 211 (AK301) Procurement Guide: Quantitative Differentiation for Mitotic Arrest and Apoptotic Sensitization Research


Anticancer agent 211 (CAS 314022-97-4), also designated AK301 and systematically named 1-(3-chlorophenyl)-4-(2-ethoxybenzoyl)piperazine, is a piperazine-based small molecule that functions as a selective tubulin polymerization inhibitor and mitotic arrest agent [1]. The compound is characterized by a molecular formula of C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.8 g/mol, with activity governed by the precise positioning of functional groups on the phenyl and benzoyl rings [2]. AK301 belongs to a novel class of mitosis-targeting agents that potently sensitize colon cancer cells to apoptotic ligands, including TNF, FasL, and TRAIL [2].

Why Anticancer Agent 211 (AK301) Cannot Be Substituted with Colchicine, Vincristine, or Generic Tubulin Inhibitors in Apoptosis Sensitization Studies


The piperazine-based scaffold of AK301 confers binding and functional characteristics that are not interchangeable with classical microtubule destabilizers such as colchicine or vincristine, nor with other mitotic inhibitors. In silico molecular docking predicts that AK301 binds to the colchicine-binding domain on β-tubulin but in a novel orientation, forming distinct hydrogen bond interactions with Asn-101 and positioning its chloride group within a hydrophobic pocket defined by Leu-255 and Ile-378 [1]. This binding mode yields a reduced rate of tubulin polymerization that is slowed but not abolished, in contrast to agents that completely abrogate microtubule growth [2]. Functional consequences of this unique binding include differential apoptotic ligand sensitization potency and a distinct p53-dependent post-arrest apoptosis signature [3].

Anticancer Agent 211 (AK301) Product-Specific Quantitative Evidence: Head-to-Head Comparisons for Procurement Decisions


Superior Post-Arrest Apoptosis Induction of AK301 Versus Colchicine, Vincristine, and BI 2536 in Colon Cancer Cells

In head-to-head experiments comparing the apoptotic response following mitotic arrest release, AK301 induced significantly higher levels of apoptosis than three established mitotic inhibitors: colchicine, vincristine, and the PLK1 inhibitor BI 2536 [1]. HCT116 colon cancer cells were treated with 500 nM of each compound for 16 hours, then switched to drug-free medium for 8 hours. Flow cytometric analysis revealed that AK301-treated cells exhibited markedly elevated apoptosis after release relative to all comparators, with statistical significance at P < 0.0001 [1].

mitotic arrest apoptosis colon cancer tubulin inhibitor p53

Most Potent TNF-Sensitizing Agent Among Microtubule Destabilizers Tested

In a comparative evaluation of microtubule destabilizers for their ability to sensitize colon cancer cells to TNF-induced apoptosis, AK301 demonstrated the highest activity among all compounds tested [1]. AK301 also stimulated Fas- and TRAIL-induced apoptosis, indicating broad death ligand sensitization capacity beyond TNF alone [1]. Cells arrested by AK301 expressed elevated levels of TNFR1 on their surface and exhibited enhanced activation of caspases-8, -9, and -3 in the presence of TNF [1].

TNF apoptosis sensitization microtubule destabilizer caspase activation inflammation

Distinct Tubulin Polymerization Kinetics: Slowed but Not Abolished Polymerization Rate Versus Colchicine and Paclitaxel

In vitro tubulin polymerization assays directly comparing AK301 with paclitaxel (a microtubule stabilizer) and colchicine (a classical destabilizer) revealed that AK301 produces a distinct kinetic profile: it reduces the rate of tubulin polymerization without completely abolishing microtubule growth [1]. This contrasts with the complete abrogation observed with potent destabilizers at saturating concentrations. In silico docking predicts a novel binding orientation of AK301 within the colchicine-binding domain of β-tubulin, involving strong hydrogen bond interactions with Asn-101 and positioning of the chloride group among hydrophobic residues Leu-255 and Ile-378 [2]. The inactive analog AK302, which differs only in the position of the chloride substituent (4′ C instead of 3′ C), fails to reduce polymerization rate, confirming that the specific 3′-chloro substitution is essential for activity [2].

tubulin polymerization microtubule dynamics colchicine-binding site β-tubulin kinetics

p53-Dependent Apoptosis Quantification: 3-Fold Higher Caspase-3 Activation in p53-Wildtype Versus p53-Null HCT116 Cells

AK301-induced apoptosis following mitotic arrest release is p53-dependent, as demonstrated by direct comparison between isogenic HCT116 cell lines differing only in p53 status [1]. Using a fluorogenic DEVD-AMC assay, caspase-3 activation was measured in p53-normal and p53-null HCT116 cells treated with 500 nM AK301 for 16 hours. The p53-normal cells exhibited approximately 3-fold higher caspase-3 activity than p53-null cells (P < 0.001) [1]. Flow cytometric analysis confirmed significantly higher apoptosis in p53-normal HCT116 cells (P < 0.001) [1]. The mechanism involves ATM activation, γH2AX phosphorylation, and p53 stabilization during mitotic arrest, with subsequent upregulation of p53 target genes including Bax, Bak, p21, and Mdm2 following release [1].

p53 caspase-3 apoptosis DNA damage response tumor suppressor

Differential Mitotic Arrest Selectivity: 50% in Colon Cancer Cells Versus 10% in Normal Lung Fibroblasts

AK301 exhibits differential mitotic arrest activity between cancer and normal cells. In HT29 human colon cancer cells, AK301 induced mitotic arrest with an ED₅₀ of approximately 115 nM [1]. Although AK301 inhibited growth of normal lung fibroblast cells, the degree of mitotic arrest was markedly more pronounced in colon cancer cells: 50% of colon cancer cells underwent mitotic arrest compared with only 10% of normal lung fibroblasts under comparable treatment conditions [1]. This 5-fold differential suggests a preferential effect on transformed cells, potentially reflecting underlying mitotic defects in cancer cells that AK301 exploits.

mitotic arrest cancer selectivity fibroblast colon cancer therapeutic window

EC₅₀ for Mitotic Arrest: 115 nM in HT29 Colon Cancer Cells

AK301 induces mitotic arrest in HT29 human colon cancer cells with an ED₅₀ of approximately 115 nM [1][2]. This sub-micromolar potency establishes AK301 as a highly active member of the piperazine-based mitotic inhibitor class identified through systematic structure-activity relationship studies [1]. The compound's activity is critically dependent on the precise positioning of functional groups on the phenyl and benzoyl rings, with the 3′-chloro substitution on the phenyl ring and the 2-ethoxy substitution on the benzoyl ring both being essential for high potency [1].

EC50 potency mitotic arrest HT29 colon cancer

Optimal Research Applications for Anticancer Agent 211 (AK301) Based on Quantified Differentiation Evidence


Studies of Mitosis-to-Apoptosis Transition and p53-Dependent Cell Death Signaling

AK301 is ideally suited for investigating the molecular mechanisms governing the transition from mitotic arrest to apoptosis. The compound induces significantly higher post-arrest apoptosis compared to colchicine, vincristine, and BI 2536 (P < 0.0001), making it a superior tool for studies where robust apoptotic readouts are required following mitotic exit [1]. The p53-dependence of this apoptosis, validated by approximately 3-fold higher caspase-3 activation in p53-normal versus p53-null HCT116 cells (P < 0.001), enables precise dissection of p53-mediated apoptotic signaling pathways and assessment of p53 functional status in cancer models [1]. The associated DNA damage response markers—ATM activation, γH2AX phosphorylation, and p53 stabilization—provide additional mechanistic endpoints for pathway analysis [1].

TNF and Death Ligand Sensitization Studies in Inflammatory Tumor Microenvironment Models

For research exploring how microtubule disruption interfaces with inflammatory death signaling, AK301 provides the highest validated TNF-sensitizing activity among microtubule destabilizers tested [2]. The compound increases TNFR1 surface expression and enhances activation of caspases-8, -9, and -3 in the presence of TNF, and also sensitizes cells to FasL- and TRAIL-induced apoptosis [2]. These properties make AK301 the compound of choice for studies investigating strategies to augment immune-based anticancer therapies or to understand how colon cancer cells survive in TNF-rich inflammatory microenvironments [2].

Microtubule Dynamics and β-Tubulin Colchicine-Binding Site Structural Biology Investigations

AK301 is a valuable tool for structural and kinetic studies of the colchicine-binding domain on β-tubulin due to its novel binding orientation and distinct polymerization kinetics. Unlike classical destabilizers that completely abrogate microtubule growth, AK301 reduces the polymerization rate without abolishing it [3]. In silico docking predicts that AK301 binds to the colchicine-binding site in an orientation distinct from colchicine, forming specific hydrogen bonds with Asn-101 and positioning its chloride group among hydrophobic residues Leu-255 and Ile-378 [4]. The availability of an inactive regioisomer (AK302, 4′-chloro substitution) provides a built-in negative control for validating binding-specific effects [4].

APC-Mutant and p53-Mutant Colon Cancer Targeted Mechanistic Studies

AK301 demonstrates enhanced activity in specific genetically defined backgrounds, making it suitable for genotype-selective cancer research. The compound selectively targets APC-mutant colonocytes and promotes TNF-induced apoptosis in p53-mutant colon cancer cells [1]. The 5-fold higher mitotic arrest observed in colon cancer cells (50%) compared to normal lung fibroblasts (10%) provides a quantifiable basis for cancer-selectivity studies [2]. These properties support investigations into synthetic lethal interactions and the exploitation of mitotic defects in colon cancers harboring specific mutations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.